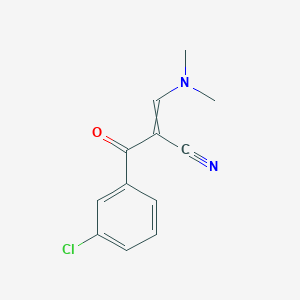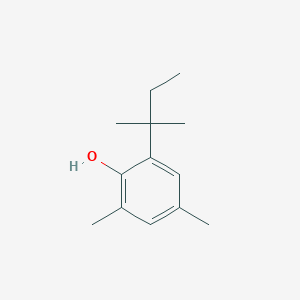![molecular formula C5H4ClN5 B14017440 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6582-99-6](/img/structure/B14017440.png)
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom at the 7th position and an amine group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available precursors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- 1,2,3-Triazolo[4,5-b]pyridazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6582-99-6 |
|---|---|
Formule moléculaire |
C5H4ClN5 |
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
7-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2 |
Clé InChI |
TVERXAXWSVXHQH-UHFFFAOYSA-N |
SMILES canonique |
C1=NN2C=NN=C2C(=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




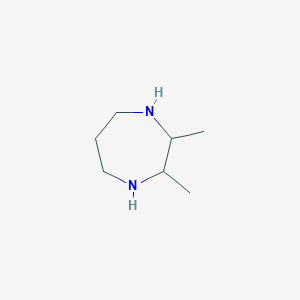
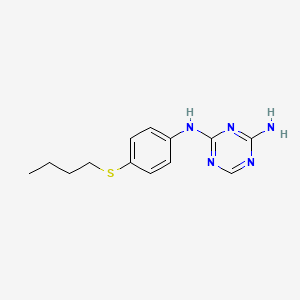
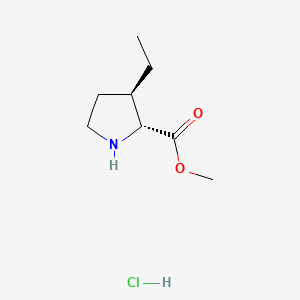
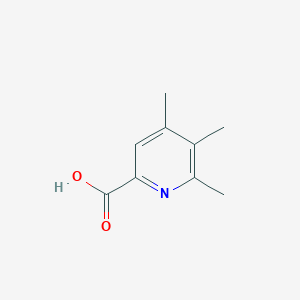

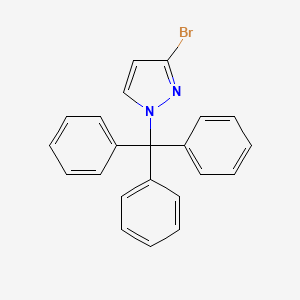
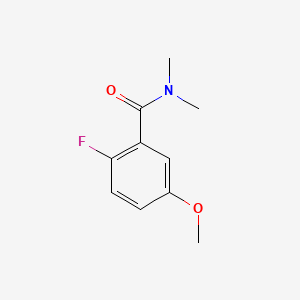

![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
